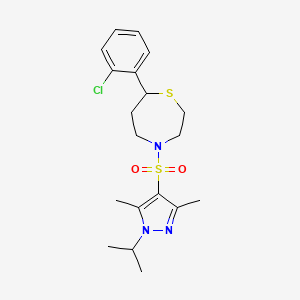
7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C19H26ClN3O2S2 and its molecular weight is 428.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Details
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
Structural Representation
The compound features a thiazepane ring substituted with a chlorophenyl group and a pyrazole sulfonamide moiety, which is critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, pyrazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C6 glioma | 5.13 | Induces apoptosis |
| Compound B | SH-SY5Y neuroblastoma | 5.00 | Cell cycle arrest in G0/G1 phase |
These findings suggest that the incorporation of pyrazole and thiazepane structures may enhance the anticancer efficacy of the compound through apoptosis induction and cell cycle modulation .
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties. For example, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief . The sulfonamide group in this compound may also contribute to its anti-inflammatory effects by modulating nitric oxide synthase activity.
Antibacterial Activity
The antibacterial potential of thiazepane derivatives has been explored in various studies. Compounds featuring thiazepane rings have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Study 1: Anticancer Activity Evaluation
In a recent study, This compound was evaluated for its cytotoxic effects on multiple cancer cell lines including breast and colon cancer cells. The results indicated an IC₅₀ value of approximately 6 µM, showing significant growth inhibition compared to control groups .
Study 2: Mechanistic Insights
Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates in treated cells. The study highlighted that the compound induced cell cycle arrest primarily in the G0/G1 phase, suggesting a mechanism that prevents cancer cells from proliferating .
属性
IUPAC Name |
7-(2-chlorophenyl)-4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S2/c1-13(2)23-15(4)19(14(3)21-23)27(24,25)22-10-9-18(26-12-11-22)16-7-5-6-8-17(16)20/h5-8,13,18H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOKMQLZMZGIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













